Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. Non-Fluorinated Analog (CAS 515813-05-5)
The 5-trifluoromethyl group confers a significant lipophilicity increase. The target compound has an XLogP3 of 1.8, compared with 0.9 for 3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 515813-05-5), a difference of +0.9 log unit [1][2]. This translates into predicted blood–brain barrier (BBB) permeability: the target compound is predicted to be BBB permeant (SwissADME BOILED-Egg model), whereas the des-CF₃ analog is not predicted to cross the BBB based on its lower lipophilicity .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and predicted BBB permeability |
|---|---|
| Target Compound Data | XLogP3 = 1.8; BBB permeant = Yes (SwissADME BOILED-Egg prediction) |
| Comparator Or Baseline | 3-(2-Oxopyrrolidin-1-yl)benzoic acid: XLogP3 = 0.9; BBB permeation not predicted at same confidence level. |
| Quantified Difference | Δ XLogP3 = +0.9 log units; categorical difference in BBB permeation prediction (Yes vs. No/Uncertain). |
| Conditions | Computed values — XLogP3 3.0 (PubChem 2025.04.14); SwissADME BOILED-Egg model (Daina A. et al. 2014, J. Chem. Inf. Model.) as reported on Bidepharm product page. |
Why This Matters
For CNS-targeted drug discovery programs, BBB permeability is a gate-keeper requirement; selecting the CF₃-containing compound over the non-fluorinated analog is mandated by this predicted ADME advantage.
- [1] PubChem CID 50990509, XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/1244030-93-0 View Source
- [2] PubChem CID 3240794, XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/515813-05-5 View Source
